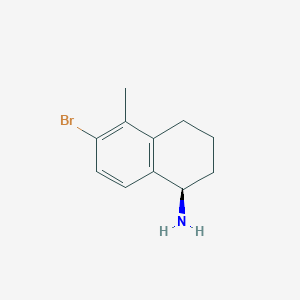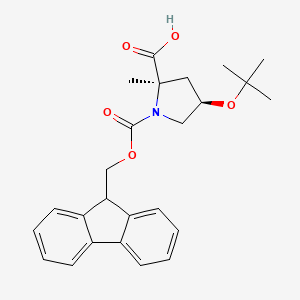
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxy group, and a pyrrolidine ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc protecting group and the tert-butoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, often using reagents like sodium methoxide or lithium aluminum hydride.
Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The tert-butoxy group enhances the compound’s solubility and stability, allowing it to effectively participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other Fmoc-protected amino acids and pyrrolidine derivatives. Compared to these compounds, (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. Some similar compounds are:
- Fmoc-Lys(Boc)-OH
- Fmoc-Pro-OH
- Boc-Pro-OH
These compounds share structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C25H29NO5 |
|---|---|
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-24(2,3)31-16-13-25(4,22(27)28)26(14-16)23(29)30-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,13-15H2,1-4H3,(H,27,28)/t16-,25-/m1/s1 |
InChI-Schlüssel |
DMPRXWNQCCZPBN-PUAOIOHZSA-N |
Isomerische SMILES |
C[C@@]1(C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


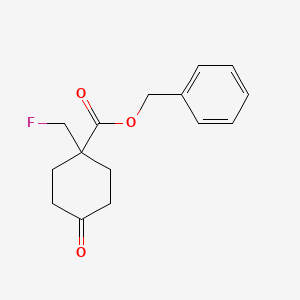
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)


![(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
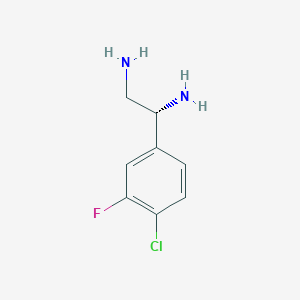
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)

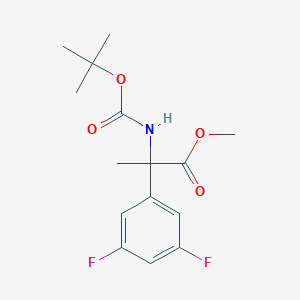
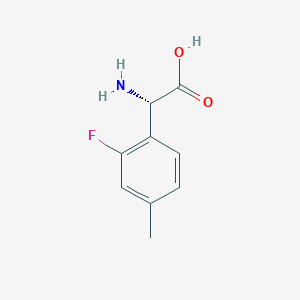

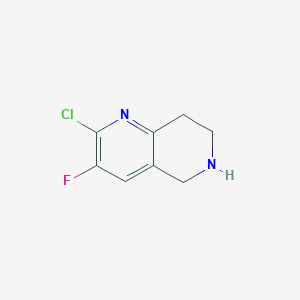
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
